molecular formula C11H15NO B11745313 (2R,5r)-5-methyl-2-phenylmorpholine CAS No. 954214-46-1

(2R,5r)-5-methyl-2-phenylmorpholine

Cat. No.: B11745313
CAS No.: 954214-46-1
M. Wt: 177.24 g/mol
InChI Key: LQHGEOIBMBXJGV-KOLCDFICSA-N
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Description

(2R,5R)-5-Methyl-2-phenylmorpholine (CAS 1349828-96-1) is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmacology research. This compound belongs to the class of substituted phenylmorpholines, which are extensively studied for their potential interactions with monoamine neurotransmitter systems . As a stereochemically defined building block, it serves as a valuable intermediate for the design and synthesis of novel bioactive molecules, allowing researchers to explore structure-activity relationships. The morpholine core provides molecular rigidity, and the specific (2R,5R) configuration is crucial for studying stereoselective biological activity. Handling should adhere to standard safety precautions; available safety information suggests it may cause skin and eye irritation (H315-H319) and specific respiratory effects (H335) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

954214-46-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,5R)-5-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1

InChI Key

LQHGEOIBMBXJGV-KOLCDFICSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2

Canonical SMILES

CC1COC(CN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Alcohols

A widely used method involves cyclizing β-amino alcohols under acidic conditions to form the morpholine ring. For (2R,5R)-5-methyl-2-phenylmorpholine, this approach often starts with a phenyl-substituted amino alcohol precursor.

Step Reagents/Conditions Yield Stereochemical Outcome Source
Reduction of keto intermediateNaBH₄, H₂SO₄, CH₂Cl₂60–75%Diastereomeric diols
CyclizationH₂SO₄, toluene or ethanol70–85%Trans-configured morpholine
Resolution of racematesChiral chromatography, (+)-tartaric acid>95% e.e.(2R,5R)-enantiomer

Mechanistic Insight :
The reduction of a keto intermediate (e.g., 2-phenyl-3-methyl-3-oxopropanamine) with NaBH₄ generates a diol mixture. Subsequent acid-mediated cyclization traps the trans-diastereomer, favoring the (2R,5R) configuration. Solvent choice (toluene vs. ethanol) influences reaction kinetics and selectivity.

Lewis Acid-Catalyzed Halonium Formation

This method leverages halonium intermediates to construct the morpholine core, enabling regioselective synthesis.

Step Reagents/Conditions Yield Key Findings Source
Halonium generationNBS, In(OTf)₃, DCM55%Requires Lewis acid activation
Base-mediated cyclizationDBU, 80°C76%Single regioisomer formed

Procedure :

  • Halogenation : A β-amino alcohol reacts with NBS in the presence of In(OTf)₃, forming a halonium intermediate.

  • Cyclization : DBU promotes elimination and ring closure, yielding the morpholine scaffold. This method avoids racemization due to rapid cyclization under mild conditions.

Enantioselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries or catalysts ensure high enantiomeric excess (e.e.) in morpholine synthesis.

Approach Reagents/Conditions Yield e.e. Source
Chiral resolution(+)-Tartaric acid, H₂O/EtOH->95%
Asymmetric hydrogenation[Ru]-catalyst, H₂85%92% e.e.
N-AlkylationMethyl iodide, DMF, 70°C80%Retained

Case Study :
For this compound, resolving the racemic mixture via chiral chromatography or using (+)-tartaric acid yields >95% e.e.. Asymmetric hydrogenation of a prochiral amine precursor is another efficient route.

Protection/Deprotection Strategies

Protecting groups (e.g., Boc, Ts) facilitate selective functionalization.

Step Reagents/Conditions Purpose Source
Boc protectionBoc₂O, DMAP, THFPrevents amine interference
DeprotectionTFA, DCMRemoves Boc group

Example :
Boc-protected intermediates undergo cyclization or alkylation before deprotection, ensuring stereochemical integrity.

Comparative Analysis of Methods

Method Advantages Limitations Yield e.e.
CyclizationHigh atom economyRequires chiral resolution70–85%<50%
Halonium formationRegioselective, mild conditionsExpensive Lewis acids55–76%100%
Chiral resolutionHigh enantioselectivityTime-consuming, costly->95%
Asymmetric hydrogenationScalable, high e.e.Requires specialized catalysts80–85%90–95%

Critical Data Tables

Table 1: Optimal Conditions for Key Reactions

Reaction Catalyst Solvent Temperature Time Yield Reference
Halonium cyclizationIn(OTf)₃DCMRT1 h55%
Base-mediated cyclizationDBUDCM80°C23 h76%
Boc deprotectionTFADCMRT2 h95%

Table 2: Stereochemical Control Mechanisms

Mechanism Key Step Stereochemical Outcome Source
Acid-catalyzed cyclizationProtonation of hydroxyl groupTrans-morpholine
Chiral resolution(+)-Tartaric acid complexation(2R,5R)-enantiomer
Asymmetric hydrogenation[Ru]-catalyst coordination(2R,5R)-configuration

Chemical Reactions Analysis

Reaction Types

The compound participates in three primary reaction types:

1.1 Oxidation
Oxidation typically converts the morpholine ring into ketones or aldehydes. For example, oxidation of the secondary alcohol group can yield carbonyl derivatives, though specific conditions depend on the oxidizing agent and solvent system.

1.2 Substitution Reactions
Substitution reactions are prominent due to the compound’s nucleophilic nitrogen and secondary alcohol group. A notable example involves reaction with N-(6-chloro-3-formylpyridin-2-yl)pivalamide under basic conditions (N,N-diisopropylethylamine in DMF at 100°C for 18 hours), resulting in a substituted product confirmed by ¹H NMR .

1.3 Cyclization
Cyclization reactions form additional ring structures, often involving nucleophilic substitution. For instance, ethanolamine-derived precursors can undergo cyclization to generate the morpholine core.

Reaction Conditions (Example)

Parameter Value
ReagentsN-ethyl-N,N-diisopropylamine
SolventN,N-dimethylformamide
Temperature100°C
Reaction Time18 hours
WorkupEthyl acetate/water partitioning
PurificationSilica gel chromatography

This setup yields the desired product with high purity, as evidenced by NMR data showing specific proton signals (e.g., δ 1.28 ppm for methyl groups and δ 11.58 ppm for amine protons) .

Structural and Reactivity Insights

The compound’s stereochemistry (2R,5R configuration) and substituent positions (methyl at C5, phenyl at C2) dictate its reactivity. For example, the phenyl group at C2 enhances stability during substitution reactions, while the morpholine ring’s nitrogen facilitates nucleophilic attack .

Scientific Research Applications

Scientific Research Applications

  • Biological Activities: (2R,5R)-5-methyl-2-phenylmorpholine exhibits various biological activities that make it of interest in medicinal chemistry. Research suggests it may possess antimicrobial and neuroprotective properties. However, further clinical studies are needed to understand the specific mechanisms of action and efficacy.
  • Synthesis Methods: Several synthesis methods have been reported for this compound. These methods emphasize the importance of stereochemistry in obtaining the desired isomer.
  • Interaction Studies: Interaction studies involving this compound focus on its binding affinity and activity with biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
  • Monoamine Neurotransmitter Modulation: Phenylmorpholines, including this compound analogs, can function as releasers and/or reuptake inhibitors of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine . These compounds may be useful for treating conditions responsive to the modification of monoamine neurotransmitter levels, such as obesity, addiction, depression, and anxiety .

Data Table: Structural Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
5-MethylmorpholineMorpholine ringLacks phenyl substituent; simpler structure
2-Methyl-5-phenyloxazolidineOxazolidine ringDifferent heterocyclic structure
(2S,5S)-5-Methyl-2-phenylmorpholineOpposite stereochemistryPotentially different biological activity

Mechanism of Action

The mechanism of action of (2R,5R)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

rac-(2R,5S)-5-Methyl-2-phenylmorpholine

  • Structure : Shares the same backbone but differs in stereochemistry (racemic mixture of 2R,5S and 2S,5R configurations).
  • Key Differences :
    • Stereochemical variation alters diastereomeric interactions, impacting crystallization behavior and receptor binding.
    • Racemic mixtures often exhibit different pharmacokinetic profiles compared to enantiopure forms.
  • Relevance : Highlights the importance of enantiomeric purity in drug design, as seen in its discontinued status in commercial catalogs .

(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one

  • Structure: Morpholinone derivative with a ketone group, a butyl group at C3, and a phenyl group at C5.
  • The bulky butyl group introduces steric hindrance, possibly reducing membrane permeability but increasing lipophilicity (logP).
  • Molecular Weight : 247.33 g/mol (vs. ~191–207 g/mol for simpler morpholines).
  • Applications : Used in research for studying steric and electronic effects on biological activity .

(2R,6R)-2-Methyl-6-m-tolylmorpholine

  • Structure : Features a methyl group at C2 and a meta-methylphenyl (m-tolyl) group at C6.
  • Key Differences: The m-tolyl group introduces an electron-donating methyl substituent on the aromatic ring, altering electronic interactions (e.g., π-π stacking) compared to the unsubstituted phenyl group in the target compound. Molecular weight: 191.27 g/mol (C12H17NO), slightly lower than the target compound’s estimated range.
  • Synthesis Implications : Meta-substitution may require regioselective synthetic strategies, as seen in protocols involving directed ortho-metalation or cross-coupling reactions .

rac-(2R,5R)-5-Ethyl-2-methylpiperidine Hydrochloride

  • Structure : Piperidine analog with ethyl (C5) and methyl (C2) substituents.
  • Key Differences :
    • Piperidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity.
    • Ethyl group at C5 increases lipophilicity compared to the methyl group in the target compound.
  • Molecular Weight : 163.7 g/mol (lower due to simpler substituents).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
(2R,5r)-5-Methyl-2-phenylmorpholine C11H15NO ~177.24 C5-methyl, C2-phenyl 2R,5r Chiral, moderate polarity
rac-(2R,5S)-5-Methyl-2-phenylmorpholine C11H15NO 177.24 C5-methyl, C2-phenyl Racemic Diastereomeric complexity
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one C15H21NO2 247.33 C3-butyl, C5-phenyl, ketone 3R,5R High lipophilicity, polar functional group
(2R,6R)-2-Methyl-6-m-tolylmorpholine C12H17NO 191.27 C2-methyl, C6-m-tolyl 2R,6R Enhanced aromatic interactions
rac-(2R,5R)-5-Ethyl-2-methylpiperidine HCl C8H17N·HCl 163.7 C5-ethyl, C2-methyl Racemic Reduced polarity, discontinued

Research Findings and Implications

  • Stereochemical Sensitivity : The target compound’s (2R,5r) configuration may confer distinct binding affinities compared to racemic analogs, as seen in crystal structure studies of related ferrocene derivatives .
  • Substituent Effects: Phenyl groups enhance aromatic interactions in receptor binding, while alkyl groups (e.g., butyl) increase lipophilicity but may reduce solubility .
  • Synthetic Challenges : Enantioselective synthesis of morpholine derivatives often requires chiral catalysts or resolution techniques, as highlighted in protocols for related compounds .

Biological Activity

(2R,5R)-5-methyl-2-phenylmorpholine is a chiral compound with notable biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.

  • Molecular Formula : C11_{11}H15_{15}N O
  • Molecular Weight : 177.24 g/mol
  • Structure : The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Its specific stereochemistry at the 2 and 5 positions contributes to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity and leading to diverse biological effects. However, the specific molecular targets and pathways are still under investigation.
  • Potential Therapeutic Applications : Studies have suggested that it may serve as a precursor for drug development, particularly in the context of antidepressant agents and selective inhibitors of norepinephrine uptake .

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Binding Affinity : Interaction studies reveal its binding affinity to specific biological targets, crucial for understanding its pharmacodynamics and pharmacokinetics.
  • Influence on Neurotransmitter Systems : Similar compounds have been shown to influence serotonin and norepinephrine systems, suggesting potential roles in mood regulation and anxiety disorders .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionModulates activity of various receptors; specific targets under investigation
Antidepressant PotentialMay act as a selective inhibitor of norepinephrine uptake
Inflammation InhibitionRelated compounds exhibit anti-inflammatory properties in preclinical models

Case Studies

  • Antidepressant Activity : A study explored the synthesis of related morpholine analogues that demonstrated significant antidepressant-like effects in animal models. These findings suggest that modifications to the morpholine structure can enhance therapeutic efficacy .
  • Inflammatory Response : Research on structurally similar compounds indicated their ability to inhibit inflammatory pathways effectively. This opens avenues for exploring this compound in treating inflammatory diseases .

Synthesis Methods

Several synthesis methods for this compound have been reported:

  • Chiral Synthesis Techniques : Emphasis on stereochemistry is critical to ensure the desired isomer is obtained. Various reagents and conditions are employed to achieve high yields of the chiral compound .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the stereochemical configuration of (2R,5r)-5-methyl-2-phenylmorpholine?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For example, single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) with a Siemens P4 diffractometer can resolve the spatial arrangement of substituents. The Flack parameter (e.g., -0.02(3) in ) should be used to validate chirality. If crystal quality is poor, circular dichroism (CD) spectroscopy combined with computational simulations (e.g., density functional theory) can corroborate results .

Q. How can researchers optimize the synthetic yield of this compound?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or reductive amination. Key parameters include:

  • Temperature control : Maintain low temperatures (-78°C to 0°C) during lithiation steps to prevent side reactions ( ).
  • Catalyst selection : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from diastereomers .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers.
  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for characteristic signals (e.g., morpholine ring protons at δ 3.5–4.0 ppm).
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ = 206.14) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?

  • Methodological Answer : Perform conformational analysis using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers. Compare computed NMR chemical shifts (via Gaussian 16 with PCM solvent model) to experimental data. For disputed configurations, use quantum mechanical calculations (e.g., TD-DFT for CD spectra) to validate the correct stereoisomer .

Q. What strategies mitigate diastereomer formation during the synthesis of this compound analogs?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyl carbamates for amines) to reduce steric hindrance.
  • Kinetic resolution : Use enzymes (e.g., lipases) or chiral auxiliaries to favor the desired pathway.
  • In situ monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .

Q. How do researchers design assays to evaluate the biological activity of this compound in CNS targets?

  • Methodological Answer :

  • Receptor binding : Use radioligand displacement assays (e.g., 3H^3H-spiperone for dopamine D2 receptors) with HEK293 cells expressing human receptors.
  • Functional activity : Measure cAMP accumulation via BRET-based biosensors to assess G-protein coupling efficacy.
  • Metabolic stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to determine half-life .

Q. What statistical frameworks are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Apply multivariate analysis:

  • Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).
  • Machine learning : Train random forest models on bioactivity datasets to identify critical substituents.
  • Bayesian inference : Quantify uncertainty in potency measurements (e.g., IC50_{50} variability) using Markov Chain Monte Carlo (MCMC) sampling .

Notes

  • Advanced questions emphasize mechanistic insights, data reconciliation, and interdisciplinary methodologies.
  • References to and 18 prioritize peer-reviewed structural, synthetic, and analytical data.

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